2-(2-Chlorophenyl)-2-fluoroacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-2-fluoroacetonitrile is an organic compound that features a nitrile group attached to a carbon atom, which is also bonded to a 2-chlorophenyl and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-fluoroacetonitrile typically involves the reaction of 2-chlorobenzyl cyanide with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-fluoroacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the nitrile group can be replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted nitriles.
Reduction: The major product is the corresponding amine.
Oxidation: Products can include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-2-fluoroacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-fluoroacetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors, affecting metabolic pathways and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-bromoacetonitrile
- 2-(2-Chlorophenyl)-2-iodoacetonitrile
- 2-(2-Chlorophenyl)-2-methylacetonitrile
Uniqueness
2-(2-Chlorophenyl)-2-fluoroacetonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in pharmaceuticals and agrochemicals.
Biological Activity
2-(2-Chlorophenyl)-2-fluoroacetonitrile is a chemical compound with notable structural features that suggest potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H7ClF, with a molecular weight of approximately 172.60 g/mol. Its structure includes a chlorophenyl group and a nitrile functional group (-C≡N), which is known for its reactivity in organic synthesis. The presence of both chlorine and fluorine atoms enhances its chemical properties, making it an interesting candidate for medicinal chemistry applications.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities. The nitrile group can engage in various reactions, including nucleophilic additions and hydrolysis, which may lead to the formation of biologically active derivatives.
Potential Therapeutic Applications
Preliminary studies suggest that similar compounds may interact with biological targets, particularly enzymes involved in platelet aggregation, indicating potential pathways for drug development. However, specific studies on this compound itself remain limited and require further investigation.
Structure-Activity Relationship (SAR)
A comparative analysis of structurally related compounds reveals insights into the structure-activity relationship (SAR) of this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(4-Chlorophenyl)-2-fluoroacetonitrile | C9H7ClF | Contains a para-chlorine substitution on the phenyl ring |
3-(4-Fluorophenyl)-3-hydroxypropanenitrile | C10H10FNO | Hydroxyl group addition increases polarity |
4-(Chlorophenyl)butyronitrile | C11H10ClN | Longer carbon chain enhances lipophilicity |
3-(Chloro-phenyl)propanenitrile | C10H10ClN | Different positioning of chlorine affects reactivity |
Each compound's unique properties arise from variations in substitution patterns and functional groups, influencing their reactivity and biological activity.
Case Studies and Research Findings
-
Antimicrobial Activity : Similar fluorinated compounds have demonstrated significant antimicrobial properties against various bacterial strains. For instance, fluoroaryl-2,2′-bichalcophene derivatives showed strong antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial potential. The introduction of fluorine into the structure generally enhanced biological availability and potency against bacterial growth .
Table: Antimicrobial Activity of Fluorinated Compounds
These findings suggest that fluorinated derivatives may serve as effective antibacterial agents due to their enhanced lipophilicity and reactivity .
Compound MIC (µM) MBC (µM) MA-1156 16 16 MA-1115 32 32 MA-1116 64 128 - Enzyme Interaction Studies : Interaction studies involving similar compounds indicate their binding affinities with enzymes involved in platelet aggregation. This suggests potential applications in cardiovascular therapeutics.
- Cytotoxicity Studies : Fluorinated compounds have also been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising anticancer properties. The presence of fluorine atoms has been linked to increased lipophilicity, enhancing cellular uptake and bioavailability .
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-fluoroacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPAPBNTLBMRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.